
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is a compound that has garnered interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its thermally activated delayed fluorescence (TADF) properties, which make it a promising candidate for high-efficiency blue OLEDs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole typically involves the bromination of 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole. One common method involves the use of n-butyl lithium in hexane, followed by the addition of 3-bromo-9H-fluoren-9-one in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as palladium catalysts and boronic acids can be used for Suzuki coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: It is used in the development of high-efficiency blue OLEDs due to its TADF properties.
Photoluminescence Studies: The compound’s photophysical properties make it suitable for studies involving light emission and energy transfer.
Electrochemiluminescence: It is used in electrochemiluminescence studies to explore its potential in optoelectronic applications.
Wirkmechanismus
The mechanism of action of 3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole involves its ability to undergo TADF. This process allows the compound to harness both singlet and triplet excitons for light emission, significantly enhancing its efficiency in OLEDs. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in its electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(9,9′-spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (SFCC): This compound also exhibits TADF properties and is used in blue OLEDs.
2-bromo-4,6-diphenyl-1,3,5-triazine: A related compound used in various organic synthesis applications.
Uniqueness
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is unique due to its specific combination of a carbazole donor and a triazine acceptor, which provides a balanced electronic structure for efficient TADF. This makes it particularly suitable for high-performance blue OLEDs, surpassing the efficiency of some other TADF materials .
Eigenschaften
Molekularformel |
C27H17BrN4 |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazole |
InChI |
InChI=1S/C27H17BrN4/c28-20-15-16-24-22(17-20)21-13-7-8-14-23(21)32(24)27-30-25(18-9-3-1-4-10-18)29-26(31-27)19-11-5-2-6-12-19/h1-17H |
InChI-Schlüssel |
HGBMQIPSGRZZEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



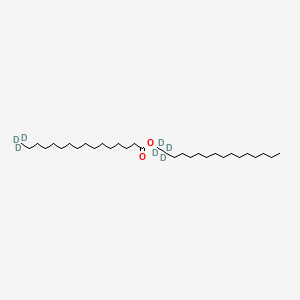
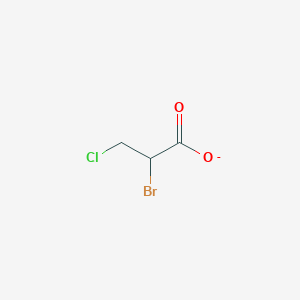
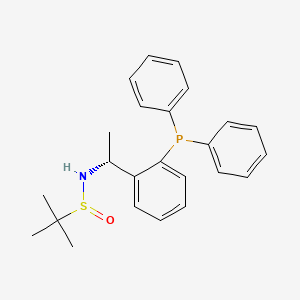
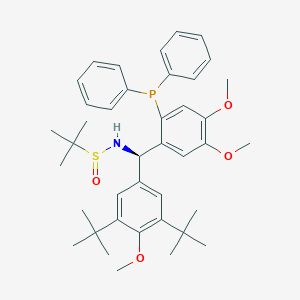
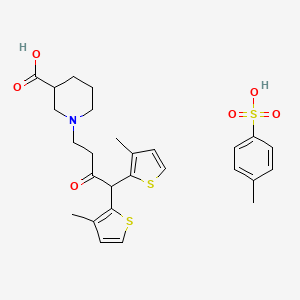
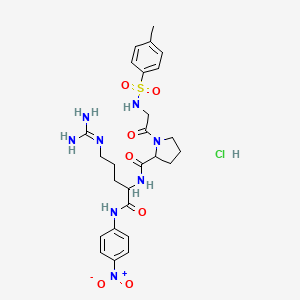
![(2S)-3alpha-Hydroxymethyl-3,4-dihydro-2beta-methyl-4alpha-[(9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl]-2H-pyran-5-carboxylic acid methyl ester](/img/structure/B12297946.png)
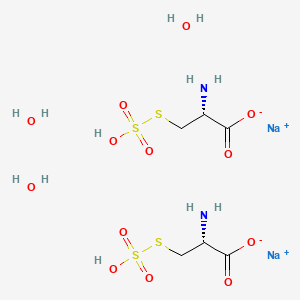
![Methyl 3-[3-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B12297959.png)
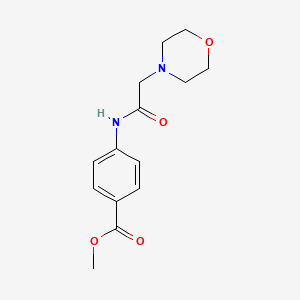
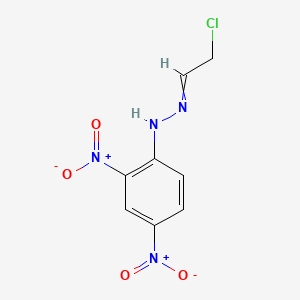
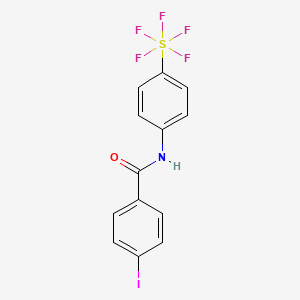
![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-dimethoxy-4-isopropylbenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12297994.png)
